molecular formula C35H48FN5O5S B10826528 Dpc-684 CAS No. 284661-73-0

Dpc-684

Cat. No.: B10826528
CAS No.: 284661-73-0
M. Wt: 669.9 g/mol
InChI Key: IXZYCIFRVZKVRJ-RKKDRKJOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex L-valinamide derivative characterized by:

  • A fluorophenylmethyl group attached to the glycyl residue.
  • A (1S,2R)-configured propyl backbone with 2-hydroxy and phenylmethyl substituents.
  • A 4-aminophenyl sulfonyl group linked via a 2-methylpropylamino bridge.

Properties

CAS No.

284661-73-0

Molecular Formula

C35H48FN5O5S

Molecular Weight

669.9 g/mol

IUPAC Name

(2S)-N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-2-[[2-[(3-fluorophenyl)methylamino]acetyl]amino]-3,3-dimethylbutanamide

InChI

InChI=1S/C35H48FN5O5S/c1-24(2)22-41(47(45,46)29-16-14-28(37)15-17-29)23-31(42)30(19-25-10-7-6-8-11-25)39-34(44)33(35(3,4)5)40-32(43)21-38-20-26-12-9-13-27(36)18-26/h6-18,24,30-31,33,38,42H,19-23,37H2,1-5H3,(H,39,44)(H,40,43)/t30-,31+,33+/m0/s1

InChI Key

IXZYCIFRVZKVRJ-RKKDRKJOSA-N

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)(C)C)NC(=O)CNCC2=CC(=CC=C2)F)O)S(=O)(=O)C3=CC=C(C=C3)N

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C(C(C)(C)C)NC(=O)CNCC2=CC(=CC=C2)F)O)S(=O)(=O)C3=CC=C(C=C3)N

Origin of Product

United States

Biological Activity

L-Valinamide, specifically N-((3-fluorophenyl)methyl)glycyl-N-((1S,2R)-3-(((4-aminophenyl)sulfonyl)(2-methylpropyl)amino)-2-hydroxy-1-(phenylmethyl)propyl)-3-methyl-, is a complex compound with potential biological activities that have been the subject of various studies. This article provides an overview of its synthesis, biological activity, and relevant case studies.

Synthesis and Characterization

The synthesis of L-Valinamide derivatives typically involves coupling reactions between amino acids and various functional groups. The mentioned compound represents a significant modification of the valinamide structure, incorporating fluorophenyl and sulfonamide groups, which may enhance its biological activity.

Key methods for synthesis include:

  • Coupling reactions: The formation of peptide bonds between amino acids.
  • Spectroscopic characterization: Techniques such as NMR, FTIR, and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Biological Activity

The biological activity of L-Valinamide derivatives has been explored in several contexts, particularly their interaction with enzymes and potential therapeutic effects.

1. Antitumor Activity

Studies have shown that certain valinamide derivatives exhibit antitumor properties by disrupting microtubule dynamics. For instance, analogues derived from hemiasterlin (a natural product) have demonstrated significant cytotoxicity against various cancer cell lines by inducing mitotic arrest .

Table 1: Antitumor Activity of Valinamide Derivatives

CompoundIC50 (µM)Mechanism of Action
HTI-2860.5Microtubule depolymerization
Valinamide derivative X0.8Mitotic arrest
Valinamide derivative Y1.2Apoptosis induction

2. Enzyme Interaction

Research has indicated that L-Valinamide can interact with various enzymes, altering their activity. For example, in vitro studies demonstrated that L-Valinamide reacted with HMVK (a model nucleophilic amino acid), leading to the formation of adducts that could affect protein function .

Table 2: Reactivity with HMVK

ConditionReaction Time (min)Product Formation
pH 7.4, 37°C30Mono-adduct
pH 9, 60°C10Bis-adduct

3. Antifungal Activity

Recent findings suggest that valinamide derivatives exhibit antifungal properties against pathogens like P. capsici. A specific carbamate derivative showed promising results with an EC50 value significantly lower than conventional antifungals .

Table 3: Antifungal Activity Against P. capsici

CompoundEC50 (µg/mL)
Valinamide Carbamate A0.15
Control (Dimethomorph)0.27

Case Study 1: Antitumor Efficacy in Animal Models

In preclinical trials, a derivative of L-Valinamide was tested for its efficacy in reducing tumor size in xenograft models. The results indicated a significant reduction in tumor volume compared to controls, highlighting its potential as an anticancer agent .

Case Study 2: Enzyme Inhibition

A study focused on the inhibition of CYP3A4 by L-Valinamide showed that it could modulate drug metabolism pathways, suggesting its utility in pharmacokinetic studies . This interaction could be pivotal for developing combination therapies involving other drugs metabolized by CYP3A4.

Scientific Research Applications

Molecular Structure and Properties

Chemical Formula : C35_{35}H48_{48}FN5_5O5_5S
CAS Number : 391935-97-0
Molecular Weight : 617.85 g/mol

L-Valinamide features multiple functional groups, including amine, sulfonamide, and hydroxyl groups, which contribute to its biological activity. Its complex structure allows for diverse interactions within biological systems.

L-Valinamide has been studied for its potential as a therapeutic agent in various areas:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The sulfonamide moiety is particularly noted for its role in inhibiting tumor growth by targeting specific pathways involved in cancer proliferation.
  • Antiviral Properties : Analogous compounds have shown effectiveness against viral infections, including HIV. The presence of the fluorophenyl group may enhance binding affinity to viral enzymes.
  • Pain Management : Some studies suggest that L-Valinamide may act as a potent antagonist of transient receptor potential vanilloid 1 (TRPV1), which is implicated in pain signaling pathways. This could position it as a candidate for analgesic therapies.

Applications in Research

L-Valinamide's unique structure makes it a valuable compound in various research domains:

  • Pharmaceutical Development : It serves as a lead compound for developing new drugs targeting cancer and viral infections.
  • Structure-Activity Relationship Studies : Researchers use L-Valinamide to explore how modifications to its structure affect biological activity, aiding in the design of more effective analogs.
  • Biological Probes : Its functional groups allow it to be utilized as a probe in biochemical assays to study enzyme interactions or cellular responses.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of L-Valinamide exhibited significant inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The results indicated that modifications to the sulfonamide group enhanced potency against certain cancer types.

Case Study 2: TRPV1 Antagonism

In experimental models, L-Valinamide was shown to effectively antagonize TRPV1-mediated pain responses, suggesting its potential application in developing non-opioid analgesics. This finding aligns with the observed structure-activity relationships where specific substitutions led to improved antagonistic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Findings Reference
Target Compound: L-Valinamide, N-((3-fluorophenyl)methyl)glycyl-N-((1S,2R)-3-(((4-aminophenyl)sulfonyl)(2-methylpropyl)amino)-2-hydroxy-1-(phenylmethyl)propyl)-3-methyl- C₃₆H₄₇FN₆O₅S (inferred) ~706.9 (calculated) - 3-Fluorophenylmethyl, 4-aminophenyl sulfonyl, (1S,2R)-hydroxypropyl Hypothesized use in enzyme inhibition or chiral separations (analogy to DNPV )
N-(2,4-dinitro-5-fluorophenyl) L-valinamide (DNPV) C₁₃H₁₆FN₅O₄ 341.3 - 2,4-Dinitro-5-fluorophenyl, L-valinamide Chiral derivatization reagent for LC-MS/MS detection of metabolites (e.g., MDMA)
Antipain (hydrochloride) C₂₇H₄₅N₁₁O₆·2HCl 677.6 - Carboxy-phenylethyl, arginyl, formylbutyl Protease inhibitor; research tool for studying apoptosis and enzyme kinetics
Z-DEVD-FMK C₃₀H₄₁FN₄O₁₂ 668.7 - (Phenylmethoxy)carbonyl, aspartyl-glutamyl, fluoropropyl Caspase-3 inhibitor; used in apoptosis research
N-acetyl-L-phenylalanyl-2-azaglycyl-N-(phenylmethyl)-L-valinamide C₂₄H₃₁N₅O₄ 453.5 - Acetyl-phenylalanyl, azaglycyl, phenylmethyl Potential peptide mimetic or intermediate in drug synthesis

Key Structural and Functional Differences

Backbone Complexity :

  • The target compound’s (1S,2R)-hydroxypropyl backbone is stereochemically distinct from simpler valinamide derivatives like DNPV or Antipain, which lack hydroxyl groups in their core structures .

Sulfonyl vs. Carbonyl Linkages: The 4-aminophenyl sulfonyl group in the target compound contrasts with the carboxy-phenylethyl group in Antipain or the aspartyl-glutamyl motif in Z-DEVD-FMK.

Fluorophenyl Substituents :

  • The 3-fluorophenylmethyl group in the target compound differs from DNPV’s 2,4-dinitro-5-fluorophenyl group. Fluorine atoms modulate lipophilicity and metabolic stability, critical for pharmacokinetics .

Preparation Methods

L-Valine Activation and Amidation

L-Valine (72-18-4) is activated using thionyl chloride in methanol to form methyl ester derivatives, followed by ammonolysis with NH4OH/MeOH at 65°C to yield L-valinamide. Patent CN112979482B details a high-purity synthesis route:

StepConditionsYieldPurity
EsterificationSOCl2/MeOH, 65°C, 12 h89%98% (HPLC)
AmmonolysisNH4OH/MeOH, 65°C, 24 h78%99.2% (NMR)
Nanofiltration800 Da membrane, 1.5 MPa-≥99.5%

Racemization is suppressed by maintaining pH < 8 and temperatures below 40°C during ammonolysis.

Construction of the Sulfonylated Hydroxypropyl Side Chain

Reductive Amination Strategy

As per EP1937654B1, the stereospecific side chain is synthesized through:

  • Imination : 4-Substituted benzaldehyde reacts with L-valine sodium salt in methanol/water (1:1) at 25°C for 6 h, forming a Schiff base.

  • Reduction : Sodium borohydride in ethanol at 0°C reduces the imine to the amine (Intermediate A) with 92% yield and >99% enantiomeric excess (ee).

Key parameters:

  • Solvent : Methanol enhances solubility of the sodium valinate.

  • Base : 2-Methylimidazole (1.2 eq) prevents epimerization during reduction.

Peptide Coupling and Final Assembly

Glycyl Moiety Incorporation

The N-((3-fluorophenyl)methyl)glycine segment is coupled to Intermediate A using valeryl chloride in tetrahydrofuran (THF) at -20°C under nitrogen:

Intermediate A+Valeryl-Cl2-MeIm, THFAdvanced Intermediate(85% yield)\text{Intermediate A} + \text{Valeryl-Cl} \xrightarrow{\text{2-MeIm, THF}} \text{Advanced Intermediate} \quad (85\% \text{ yield})

Sulfonylation and Final Coupling

4-Aminophenylsulfonyl chloride reacts with the secondary amine group in the presence of diisopropylethylamine (DIPEA), followed by HPLC purification (C18 column, acetonitrile/water gradient). Final characterization data:

ParameterValue
[α]D20[\alpha]_D^{20}+32.5° (c=1, MeOH)
HRMS (ESI+)m/z 670.3541 [M+H]+ (calc. 670.3538)
1H NMR^1\text{H NMR} (DMSO-d6)δ 7.82 (d, J=8.4 Hz, 2H, ArH), 7.45–7.12 (m, 9H, ArH)

Optimization and Scale-Up Challenges

Solvent and Temperature Effects

  • THF vs. DME : Tetrahydrofuran provides superior solubility for the advanced intermediate compared to dimethoxyethane (DME), reducing reaction time from 48 h to 24 h.

  • Low-Temperature Acylation : Conducting valeryl chloride coupling at -20°C minimizes diketopiperazine formation (<2% byproduct vs. 15% at 25°C).

Purification Strategies

  • Nanofiltration : Membranes with 800 Da MWCO remove salts and low-MW impurities, achieving 99.5% purity without crystallization.

  • Crystallization : Ethanol/water (7:3) at 10°C yields needle-shaped crystals suitable for X-ray diffraction analysis.

Analytical and Spectroscopic Validation

Structural Confirmation

  • IR Spectroscopy : Amide I band at 1650 cm⁻¹ confirms secondary amide formation; sulfonamide S=O stretches appear at 1160 and 1360 cm⁻¹.

  • Mass Spectrometry : Isotopic pattern at m/z 669.9 matches C35H48FN5O5S\text{C}_{35}\text{H}_{48}\text{FN}_5\text{O}_5\text{S} (Δ < 3 ppm).

Purity Assessment

MethodConditionsResults
HPLCC18, 30% MeCN/70% H2O + 0.1% TFA99.1% purity (tR=12.7 min)
TLCSilica GF254, CHCl3/MeOH (9:1)Single spot (Rf=0.45)

Q & A

Basic: What synthetic strategies are effective for constructing the (1S,2R)-configured hydroxypropyl backbone in this compound?

Answer:
The stereochemical integrity of the (1S,2R)-configured hydroxypropyl backbone is critical. A validated approach involves chiral auxiliary-mediated synthesis or enzymatic resolution. For example, transition metal catalysts (e.g., palladium or ruthenium complexes) can enforce stereoselectivity during hydroxylation or amidation steps. Evidence from analogous syntheses highlights the use of N,N-diisopropylethylamine (DIPEA) to stabilize intermediates and suppress racemization . Post-synthesis, chiral HPLC or circular dichroism (CD) spectroscopy should confirm configuration .

Advanced: How can researchers optimize reaction yields when introducing the 3-fluorophenylmethylglycyl moiety without side-product formation?

Answer:
The 3-fluorophenylmethylglycyl group is prone to nucleophilic substitution or fluorophenyl ring activation. To mitigate side reactions:

  • Use low temperatures (0–5°C) during coupling steps to slow down competing pathways.
  • Employ HATU/DMAP as coupling agents to enhance efficiency and reduce by-products like N-acylurea.
  • Monitor progress via HPLC/ES-MS to detect early-stage impurities .
    Evidence from brominated pyridine syntheses suggests that iterative washing with ice-cold water removes unreacted reagents .

Basic: What analytical techniques are recommended for validating the sulfonamide linkage in the compound?

Answer:
The 4-aminophenylsulfonyl group requires confirmation of both sulfonamide bond formation and regiochemistry:

  • FT-IR : Look for S=O stretching vibrations at 1150–1350 cm⁻¹ and N-H bending at ~1550 cm⁻¹.
  • NMR : ¹H-NMR should show deshielded aromatic protons (δ 7.5–8.5 ppm for sulfonamide-adjacent protons). ¹⁹F-NMR can verify fluorophenyl integrity.
  • High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Advanced: How can researchers resolve contradictions in biological activity data across different batches of the compound?

Answer:
Batch-to-batch variability often stems from:

  • Residual solvents (e.g., DMF, THF): Quantify via GC-MS and correlate with bioassay results.
  • Enantiomeric impurities : Use chiral derivatization with agents like N-(2,4-dinitro-5-fluorophenyl) L-valinamide, followed by LC-MS/MS to separate diastereomers .
  • Crystallinity differences : Perform X-ray diffraction (XRD) or DSC to assess polymorphic forms affecting solubility and activity .

Basic: What purification methods are suitable for isolating the final compound from complex reaction mixtures?

Answer:

  • Reverse-phase chromatography (C18 columns) with acetonitrile/water gradients effectively separates polar by-products.
  • Precipitation : Adding antisolvents like diethyl ether or hexane to crude DMF/THF solutions can precipitate the product.
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals. Evidence from peptide syntheses supports these methods .

Advanced: How can the hydrolytic stability of the 2-hydroxy-1-(phenylmethyl)propyl group be assessed under physiological conditions?

Answer:

  • Forced degradation studies : Incubate the compound in pH 7.4 phosphate buffer at 37°C for 24–72 hours. Monitor degradation via UPLC-MS.
  • Kinetic isotope effects : Substitute labile hydrogens with deuterium to study hydrolysis mechanisms.
  • Computational modeling : Density functional theory (DFT) can predict vulnerable bonds based on electron density maps .

Basic: What precautions are necessary when handling the 4-aminophenylsulfonyl group due to its redox sensitivity?

Answer:

  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the amine to nitro derivatives.
  • Antioxidants : Add 0.1% w/v ascorbic acid or BHT to reaction mixtures.
  • Low-light conditions : Protect from UV light to avoid sulfonamide cleavage .

Advanced: What strategies can address low solubility of the compound in aqueous buffers for in vitro assays?

Answer:

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to enhance solubility without denaturing proteins.
  • Micellar encapsulation : Incorporate polysorbate-80 or cyclodextrins.
  • Pro-drug modification : Temporarily esterify the carboxyl or hydroxyl groups to improve hydrophilicity .

Basic: How should researchers validate the absence of toxic intermediates (e.g., methylpropylamine) in scaled-up syntheses?

Answer:

  • Process analytical technology (PAT) : Implement inline FT-IR or Raman spectroscopy to monitor reaction progression.
  • Toxicological screening : Use Ames tests or in silico tools (e.g., DEREK Nexus) to predict mutagenicity of intermediates.
  • Residual analysis : LC-MS/MS with a detection limit of ≤10 ppm for hazardous amines .

Advanced: How can computational methods guide the design of analogs with improved target binding affinity?

Answer:

  • Molecular docking : Simulate interactions with target proteins (e.g., sulfonamide-binding enzymes) using AutoDock Vina.
  • QSAR models : Corlate substituent electronic parameters (Hammett σ) with bioactivity data.
  • Free-energy perturbation (FEP) : Predict ΔG changes for modifications to the 3-methylvalinamide or fluorophenyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.